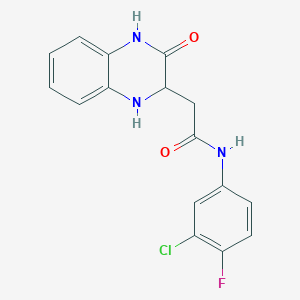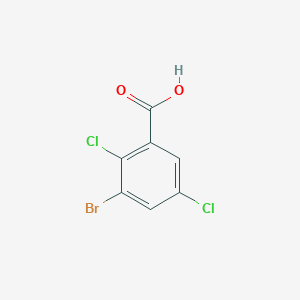![molecular formula C18H15Cl2N3O3 B2665762 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid CAS No. 1396965-73-3](/img/structure/B2665762.png)
2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid” is a complex organic molecule with the IUPAC name N-[(3,4-dichloroanilino)carbonyl]tryptophan . It has a molecular weight of 392.24 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The compound’s InChI code is 1S/C18H15Cl2N3O3/c19-13-6-5-11(8-14(13)20)22-18(26)23-16(17(24)25)7-10-9-21-15-4-2-1-3-12(10)15/h1-6,8-9,16,21H,7H2,(H,24,25)(H2,22,23,26) . This code provides a unique representation of the compound’s molecular structure .
Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . Its molecular weight is 392.24 . Unfortunately, more specific physical and chemical properties are not available in the literature.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research has highlighted the efficacy of compounds derived from L-Tryptophan, which share structural similarities with the specified compound, in inhibiting corrosion of stainless steel in acidic environments. These compounds demonstrate good inhibition efficiency, as evidenced by various electrochemical techniques and surface studies. The adsorption of these molecules on the stainless steel surface follows Langmuir's adsorption isotherm, indicating their potential as corrosion inhibitors in industrial applications (Vikneshvaran & Velmathi, 2017).
Biological Activity
Another study focuses on the biological activity of Schiff bases derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid, showcasing their remarkable antimicrobial properties. These compounds were synthesized from Tryptophan and exhibited significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Fluorescence Applications
Fluorescence derivatization of amino acids for biological assays has been explored, with derivatives showing strong fluorescence properties. This research suggests applications in bioimaging and analytical chemistry, where high fluorescence is crucial (Frade et al., 2007).
Luminescent Materials
The synthesis of luminescent complexes using similar structural motifs has been reported, showing potential applications in the development of new materials for optical devices and sensors. These studies reveal the versatility of such compounds in creating materials with desirable luminescent properties (Kanwal et al., 2020).
Drug Discovery
In drug discovery, the design and synthesis of indole-based compounds as inhibitors for specific enzymes, like cytosolic phospholipase A2α, have been investigated. These efforts aim to develop new therapeutic agents for treating various diseases, showcasing the compound's relevance in medicinal chemistry (Tomoo et al., 2014).
Eigenschaften
IUPAC Name |
2-[(3,4-dichlorophenyl)carbamoylamino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c19-13-6-5-11(8-14(13)20)22-18(26)23-16(17(24)25)7-10-9-21-15-4-2-1-3-12(10)15/h1-6,8-9,16,21H,7H2,(H,24,25)(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZGAGVOKVAEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

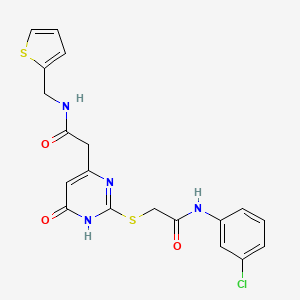
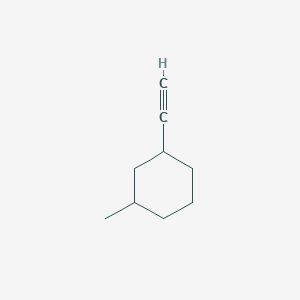
![4-Azaspiro[2.6]nonan-5-one](/img/structure/B2665682.png)
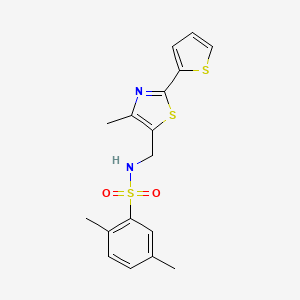
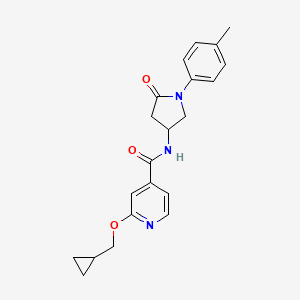
![(E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B2665688.png)
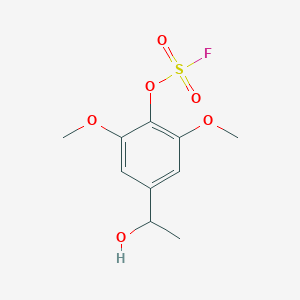
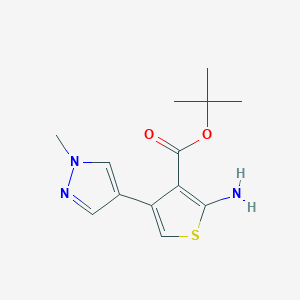
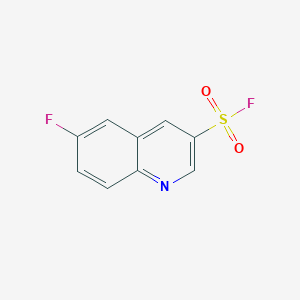
![2-Chloro-N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2665695.png)
